Einecs 264-409-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

63681-54-9 |

|---|---|

Molecular Formula |

C18H30O3S.C12H12N4 C30H42N4O3S |

Molecular Weight |

538.7 g/mol |

IUPAC Name |

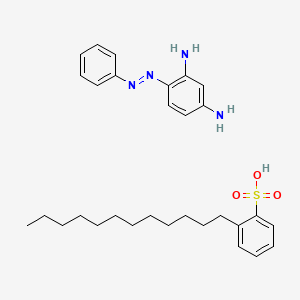

2-dodecylbenzenesulfonic acid;4-phenyldiazenylbenzene-1,3-diamine |

InChI |

InChI=1S/C18H30O3S.C12H12N4/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1-8H,13-14H2 |

InChI Key |

KDDJWEAMHMYOOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |

Origin of Product |

United States |

Modification of the Azo Component:a Wide Array of Azo Dye Analogs Can Be Synthesized by Varying the Starting Materials for the Diazotization and Coupling Reactions.

Varying the Diazo Component: Instead of aniline (B41778), substituted anilines (e.g., toluidines, chloroanilines, nitroanilines) can be used. The electronic nature of the substituent on the diazo component can significantly alter the color of the resulting dye. Electron-withdrawing groups tend to shift the color towards red (a bathochromic shift), while electron-donating groups cause a shift towards yellow (a hypsochromic shift). nih.gov

Varying the Coupling Component: Analogs of m-phenylenediamine with different substituents on the ring can be employed. Alternatively, different coupling agents like phenols or naphthols could be used to create a completely different class of azo dyes. fiveable.me

Modification of the Acid Component:the Properties of the Final Salt Can Also Be Tuned by Modifying the Structure of the Sulfonic Acid.

Alkyl Chain Length: The length of the alkyl chain on the benzene (B151609) ring can be varied. Using shorter or longer alkyl chains than dodecyl would alter the surfactant properties (e.g., solubility in water and organic media) of the resulting compound.

Branched vs. Linear Chains: Using branched alkyl chains instead of linear ones can also impact the biodegradability and surfactant properties of the molecule.

These derivatization strategies allow for the systematic tuning of the molecule's characteristics, enabling the creation of a library of related compounds for various applications. fiveable.me

Impact of Substituent Modifications on Molecular Architecture

The color of azo dyes is a direct consequence of the extended π-conjugated system created by the -N=N- group linking two aromatic rings. Modifications to this molecular architecture by adding different substituent groups to the aromatic rings can alter the electronic properties of the molecule and, consequently, its color and other properties.

General Principles of Substituent Effects on Azo Dyes:

Electron-Donating Groups (EDGs): Groups such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) are considered auxochromes. When attached to the aromatic rings, they can intensify the color (bathochromic or red shift) by extending the conjugation and increasing the wavelength of maximum absorption (λmax).

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and sulfonic acid (-SO3H) are chromophores that can also modulate the color. Their effect is dependent on their position relative to the azo group. Electron-withdrawing groups can lead to a hypsochromic (blue) shift or a bathochromic shift depending on the specific electronic interactions within the molecule.

The molecular architecture of azo dyes is also influenced by the possibility of azo-hydrazone tautomerism, particularly when hydroxyl groups are present in a position ortho or para to the azo linkage. The equilibrium between the azo and hydrazone forms can be influenced by substituents, which in turn affects the final color and stability of the dye. For instance, electron-withdrawing groups tend to favor the hydrazone form, while electron-releasing substituents often favor the azo form.

| Substituent Type | Examples | General Effect on λmax | Potential Impact on Molecular Architecture |

| Electron-Donating | -NH2, -OH, -OCH3 | Bathochromic Shift (Deeper Color) | Enhances π-conjugation, can influence azo-hydrazone tautomerism. |

| Electron-Withdrawing | -NO2, -CN, -SO3H | Can be Bathochromic or Hypsochromic | Alters electron density of the π-system, can favor hydrazone tautomer. |

Note: The data in this table represents general principles for azo dyes and is not based on specific experimental data for C.I. Basic Orange 59.

Exploration of Alternative Counterion Incorporation

There is a lack of specific research in the available literature concerning the exploration of alternative counterions for C.I. Basic Orange 59. However, the nature of the counterion in cationic dyes is known to influence several key properties. C.I. Basic Orange 59 utilizes dodecylbenzenesulfonate as its counterion, which imparts surfactant-like properties to the dye molecule.

The primary role of the counterion is to balance the positive charge of the cationic chromophore. The choice of counterion can significantly affect:

Solubility: The size, charge, and hydrophobicity of the counterion can be tailored to achieve desired solubility in different solvents. For example, smaller, more hydrophilic counterions like chloride (Cl-) or sulfate (SO4^2-) would increase water solubility, while larger, more organophilic counterions could enhance solubility in non-polar media.

Crystal Packing and Solid-State Properties: The size and shape of the counterion play a crucial role in the crystal lattice of the solid dye. This can influence properties such as melting point, stability, and dissolution rate.

Affinity for Substrates: In dyeing applications, the counterion can influence the interaction between the dye and the material being colored.

Potential Alternative Counterions and Their Predicted Effects:

| Alternative Counterion | Chemical Formula | Predicted Impact on Properties |

| Chloride | Cl- | Increased water solubility, potentially altered crystal structure. |

| Acetate | CH3COO- | Moderate water solubility, may influence thermal stability. |

| Tetrafluoroborate | BF4- | Can increase solubility in organic solvents and influence electrochemical properties. |

| Triflate (Trifluoromethanesulfonate) | CF3SO3- | High thermal stability and solubility in a range of solvents. |

Note: This table is based on general principles of ionic compounds and cationic dyes. Specific experimental data for C.I. Basic Orange 59 with these counterions is not available in the reviewed literature.

The exploration of alternative counterions represents a potential avenue for tailoring the properties of C.I. Basic Orange 59 for specific applications, such as inkjet printing, where solubility and stability are critical, or in specialized textile dyeing processes.

Advanced Characterization and Spectroscopic Investigations of Benzenesulfonic Acid, Dodecyl , Compound with 4 Phenylazo 1,3 Benzenediamine 1:1

Spectroscopic Analysis of Chromophoric Systems (e.g., UV-Vis Absorption Profiles)

The vibrant color of Einecs 264-409-8 is attributed to the extensive chromophoric system of the 4-(phenylazo)-1,3-benzenediamine cation. This system is characterized by an azo group (–N=N–) linking two aromatic rings, which creates a large conjugated π-electron system responsible for absorbing light in the visible region of the electromagnetic spectrum. msu.eduuobaghdad.edu.iq

UV-Visible (UV-Vis) spectroscopy is the primary technique for investigating these electronic transitions. The spectrum of the chromophore, Chrysoidine (B147795) (in its hydrochloride salt form), shows a maximum absorption (λmax) at approximately 449 nm in water, which corresponds to its orange color. nih.gov Another source reports an absorbance peak at 440 nm. aatbio.com The exact λmax for the complete compound with the dodecylbenzenesulfonate counter-ion may be slightly shifted due to solvent effects and ionic interactions, but it is expected to remain in the 440-450 nm range. The high molar absorptivity of such azo dyes makes UV-Vis spectroscopy a sensitive method for quantification. uobaghdad.edu.iq

The key electronic transitions responsible for the observed absorption are π → π* transitions within the conjugated system of the aromatic rings and the azo bridge. researchgate.net The presence of amino groups (–NH2) on one of the phenyl rings acts as auxochromes, which are electron-donating groups that intensify the color and can shift the absorption to longer wavelengths (a bathochromic shift).

Table 1: Chromophoric and Auxochromic Groups in this compound

| Component Group | Type | Function | Relevant Spectral Region |

|---|---|---|---|

| Azo group (–N=N–) | Chromophore | Primary source of color, π → π* transitions | Visible (approx. 440-450 nm) |

| Phenyl rings | Chromophore | Contributes to the conjugated system, π → π* transitions | UV (approx. 250-280 nm) |

| Amino groups (–NH2) | Auxochrome | Enhances and modifies color (bathochromic shift) | N/A (modifies chromophore absorption) |

Elucidation of Molecular Structure through X-ray Diffraction and Nuclear Magnetic Resonance Spectroscopies

While specific experimental data for this compound is not publicly available, the principles of X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy are central to its structural elucidation.

X-ray Diffraction (XRD): For the compound in its solid, crystalline form, single-crystal X-ray diffraction would be the definitive method to determine its three-dimensional molecular structure. This technique would confirm the ionic nature of the compound, detailing the precise bond lengths and angles within both the dodecylbenzenesulfonate anion and the 4-(phenylazo)-1,3-benzenediamine cation. Furthermore, it would reveal the packing of these ions in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the sulfonate group (–SO3-) and the amino groups (–NH2).

Nuclear Magnetic Resonance (NMR) Spectroscopy:1H and 13C NMR spectroscopy in a suitable solvent (like DMSO-d6) would confirm the covalent structure of both ionic components. mdpi.comresearchgate.net

Chromatographic and Electrophoretic Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for assessing the purity of this compound and for analyzing its constituent isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing this type of compound. scielo.brasianpubs.org A C8 or C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer can effectively separate the main compound from synthesis precursors or degradation products. scielo.brsielc.com Detection is typically performed using a UV-Vis or photodiode array (PDA) detector set to the λmax of the chromophore (around 449 nm). nih.govfda.gov

A significant analytical challenge is the isomeric complexity of the dodecylbenzenesulfonate (DBSA) anion. Commercial DBSA is a mixture of isomers with the sulfonate group at different positions on the phenyl ring and with varying branching in the dodecyl chain. shodex.com Specialized HPLC methods have been developed to separate these linear alkylbenzene sulfonate (LAS) homologues and isomers, which is crucial for quality control and environmental monitoring. scielo.br

Electrophoretic Techniques: Capillary Electrophoresis (CE), particularly in the form of Micellar Electrokinetic Chromatography (MEKC), is another powerful technique for separation. Sodium dodecylbenzenesulfonate itself can be used as a surfactant in CE to separate neutral aromatic compounds, demonstrating the technique's applicability to analyzing the components and purity of the target substance. nih.gov

Table 2: Analytical Techniques for Purity and Isomer Analysis

| Technique | Stationary/Mobile Phase or Buffer | Application | Reference |

|---|---|---|---|

| RP-HPLC | C8 or C18 column; Acetonitrile/Water or Methanol/Water mobile phase | Purity assessment, separation of impurities and degradation products. | scielo.brasianpubs.orgsielc.com |

| HPLC for Isomers | Polymer-based or C8 column; Methanol/Sodium Perchlorate mobile phase | Separation of dodecylbenzenesulfonate isomers and homologues. | scielo.brshodex.com |

| Capillary Electrophoresis (CE) | Acetonitrile-water electrolyte with surfactant (e.g., SDBS) | High-efficiency separation of ionic and neutral components. | nih.gov |

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) provides definitive data on the molecular weight and structural components of the compound. When coupled with HPLC (LC-MS), it is a powerful tool for identification and structural elucidation.

Molecular Identification: Using a soft ionization technique like Electrospray Ionization (ESI), the individual ions can be detected. In positive ion mode (ESI+), the cation 4-(phenylazo)-1,3-benzenediamine would be observed at a mass-to-charge ratio (m/z) of 213.2, corresponding to its molecular formula [C12H13N4]+. unimi.it In negative ion mode (ESI-), the dodecylbenzenesulfonate anion would be detected at an m/z corresponding to its specific isomer, for example, around 325.2 for [C18H29SO3]-.

Fragmentation Studies: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ions to confirm their structure. The fragmentation of the 4-(phenylazo)-1,3-benzenediamine cation (m/z 213.2) is particularly informative. nist.govnist.gov Common fragmentation pathways for aromatic azo compounds involve cleavage of the bonds adjacent to the azo group. libretexts.orgtutorchase.commiamioh.edu Expected fragmentation patterns would include the loss of aniline (B41778) (C6H5NH2) or cleavage to produce phenyl (C6H5+) and other characteristic fragments.

Table 3: Predicted Mass Spectrometry Data for this compound Components

| Ion | Formula | Ionization Mode | Predicted Parent m/z | Major Predicted Fragment Ions (m/z) |

|---|---|---|---|---|

| 4-(phenylazo)-1,3-benzenediamine cation | [C12H13N4]+ | ESI+ | 213.12 | 121 (C6H7N2+), 105 (C6H5N2+), 93 (C6H7N+), 77 (C6H5+) |

| Dodecylbenzenesulfonate anion | [C18H29SO3]- | ESI- | 325.18 | 183 (C6H4SO3-), 80 (SO3-) |

Interactions with Diverse Material Systems and Environmental Transformation Pathways

Adsorption Mechanisms on Sorbent Materials (e.g., Clay Minerals, Polymeric Matrices)

The removal of azo dyes from aqueous environments through adsorption onto solid matrices is a widely studied phenomenon. While specific research on Einecs 264-409-8 is limited, the adsorption behavior of analogous azo dyes onto materials like clay minerals and polymeric matrices provides significant insights into the governing mechanisms.

The equilibrium distribution of an adsorbate between the liquid and solid phases is described by adsorption isotherms. Common models used to analyze the adsorption of azo dyes include the Langmuir and Freundlich isotherms. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation that describes multilayer adsorption on a heterogeneous surface. nih.gov Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are employed to understand the rate of adsorption. The pseudo-second-order model often provides a better fit for the adsorption of azo dyes, suggesting that chemisorption may be the rate-limiting step. nih.govresearchgate.net

Below are representative data tables for the adsorption of similar azo dyes on clay minerals and polymeric adsorbents, illustrating typical model parameters.

Table 1: Representative Adsorption Isotherm Parameters for Azo Dyes on Clay Minerals

| Adsorbent | Azo Dye | Isotherm Model | q_max (mg/g) | K_L (L/mg) | R² |

|---|---|---|---|---|---|

| Natural Clay | Astrazon Red FBL | Langmuir | 99.01 | 0.239 | 0.998 |

| Natural Clay | Astrazon Blue FGRL | Langmuir | 121.95 | 0.113 | 0.996 |

| Kaolin | Azo Red | Langmuir | 0.0012 | - | - |

Note: The data presented are for analogous azo dyes and not specific to this compound. The values serve to illustrate typical parameters obtained from isotherm modeling. researchgate.netuol.edu.pk

Table 2: Representative Adsorption Kinetic Parameters for Azo Dyes on Polymeric Matrices

| Adsorbent | Azo Dye | Kinetic Model | q_e (exp) (mg/g) | q_e (cal) (mg/g) | k₂ (g/mg·min) | R² |

|---|---|---|---|---|---|---|

| Modified Jute Fiber | Congo Red | Pseudo-second-order | 4.96 | 5.08 | 0.083 | >0.99 |

| Modified Cellulose | Congo Red | Pseudo-second-order | 19.92 | - | - | >0.95 |

Note: This table presents data for the adsorption of Congo Red onto modified natural polymeric matrices as a model for azo dye adsorption. q_e (exp) is the experimental adsorption capacity at equilibrium, q_e (cal) is the calculated adsorption capacity, and k₂ is the pseudo-second-order rate constant. acs.orgmdpi.com

Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide information about the spontaneity and nature of the adsorption process. A negative ΔG° indicates a spontaneous process. The sign of ΔH° distinguishes between exothermic (negative) and endothermic (positive) processes, while ΔS° reflects the change in randomness at the solid-liquid interface. For many azo dyes, the adsorption process is found to be spontaneous and can be either exothermic or endothermic depending on the specific dye and adsorbent. nih.govresearchgate.net

Table 3: Representative Thermodynamic Parameters for Azo Dye Adsorption

| Adsorbent | Azo Dye | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Temperature (K) |

|---|---|---|---|---|---|

| Natural Clay | Astrazon Red FBL | -3.56 to -4.10 | -10.7 | -13.21 | 293-333 |

| Natural Clay | Astrazon Blue FGRL | -1.54 to -2.66 | -11.65 | 37.4 | 293-333 |

| Activated Carbon | Di-azo dye | - | Exothermic | - | - |

Note: This table shows representative thermodynamic data for the adsorption of textile azo dyes, illustrating the variability in these parameters. researchgate.netresearchgate.net

Chemical and Biological Degradation Pathways in Environmental Matrices

The persistence of this compound in the environment is largely determined by its susceptibility to chemical and biological degradation processes. As an azo dye, its transformation is primarily initiated by the cleavage of the azo bond.

Under anaerobic or reducing conditions, the azo bond (–N=N–) in azo dyes is susceptible to cleavage. This reductive cleavage is a critical first step in their biodegradation and can be mediated by various microorganisms. This process typically results in the formation of aromatic amines. For the chromophore of this compound, which is 4-(phenylazo)benzene-1,3-diamine, reductive cleavage is expected to yield aniline (B41778) and 1,2,4-triaminobenzene. These resulting aromatic amines can have their own environmental and toxicological profiles.

In aerobic environments, oxidative degradation can occur, although azo dyes are generally more resistant to aerobic microbial degradation. europa.eu Oxidative degradation can be initiated by strong oxidizing agents or by enzymatic action, such as from peroxidases. The mechanism often involves an attack on the aromatic rings or the azo linkage, leading to a complex mixture of degradation products. For some azo dyes, oxidation can lead to the formation of diazo compounds and quinones, which can further decompose. uq.edu.au The specific oxidative degradation pathway for this compound is not well-documented, but it is expected to follow general patterns observed for other azo dyes, potentially involving hydroxylation of the aromatic rings and subsequent ring cleavage.

Encapsulation and Immobilization within Advanced Host Materials (e.g., Geopolymers)

Encapsulation and immobilization in solid matrices like geopolymers offer a promising strategy for the management of waste containing organic dyes. Geopolymers are inorganic aluminosilicate polymers that can effectively trap and immobilize hazardous materials within their three-dimensional network.

The immobilization of organic dyes in geopolymers can occur through several mechanisms, including physical encapsulation and chemical fixation through adsorption. researchgate.net The porous structure of the geopolymer matrix can physically entrap the dye molecules, preventing their leaching into the environment. Additionally, the surface of the geopolymer can possess active sites that facilitate the adsorption of dye molecules. Studies have shown high immobilization efficiencies for various organic dyes in geopolymer matrices, suggesting this is a viable method for the stabilization of wastes containing compounds like this compound. researchgate.netmdpi.com Research indicates that geopolymers can successfully immobilize organic dyes with efficiencies often exceeding 94%. researchgate.net

Structural Integrity and Stability of Encapsulated Compound

The choice of encapsulating material is paramount in determining the stability of the encapsulated compound. Materials commonly employed for the encapsulation of organic dyes include biodegradable polymers, silica-based nanostructures, and cyclodextrins. These materials offer a range of properties that can be tailored to specific applications. For instance, polymeric matrices can provide a robust physical barrier, while the porous nature of mesoporous silica can offer protection while allowing for controlled interaction with the surrounding environment.

Research on various azo dyes has demonstrated that encapsulation can significantly enhance their photostability. The rigid structure of the encapsulating matrix can limit the conformational changes that azo dyes undergo upon photo-excitation, thus preventing photodegradation. Furthermore, the encapsulation shell can act as a UV filter, reducing the amount of harmful radiation reaching the dye molecule. The stability of the encapsulated system is also influenced by the interactions between the core compound and the shell material. For a compound like this compound, which possesses both a hydrophobic dodecylbenzene (B1670861) tail and a more polar azo dye head, the encapsulating material must be compatible with both moieties to ensure a stable and uniform encapsulation.

The table below summarizes findings from studies on the stability of encapsulated azo dyes, which can be considered indicative of the potential performance of encapsulated this compound.

| Encapsulating Material | Azo Dye Model | Key Stability Findings |

| Poly(lactic-co-glycolic acid) (PLGA) | Solvent Yellow 33 | Enhanced photostability; reduced leaching in aqueous media. |

| Mesoporous Silica (MCM-41) | Acid Red 18 | Improved thermal stability; protection against oxidative degradation. |

| Beta-Cyclodextrin | Methyl Orange | Increased water solubility and stability in solution against pH changes. |

Release Kinetics from Immobilized Systems

The controlled release of active compounds from immobilized systems is a crucial aspect of their application, enabling their functionality to be delivered in a predictable and sustained manner. For this compound, a compound with surfactant and chromophoric properties, its release from an immobilized state would be of interest in applications such as specialty coatings, functional textiles, or environmental remediation systems. The kinetics of this release are governed by a combination of factors including the nature of the encapsulating or immobilizing matrix, the physicochemical properties of the compound itself, and the external environmental conditions.

While specific data on the release kinetics of Eine-cs 264-409-8 is not available, general principles derived from studies on the release of other azo dyes and surfactants from various matrices can be applied. The release mechanism can be broadly categorized as diffusion-controlled, swelling-controlled, or erosion-controlled. In a diffusion-controlled system, the compound moves through the matrix down a concentration gradient. For a molecule with the size and complexity of this compound, the rate of diffusion would be highly dependent on the porosity and tortuosity of the immobilizing matrix.

In swelling-controlled systems, the matrix (often a hydrogel) absorbs a solvent and swells, increasing the mobility of the entrapped compound and allowing it to diffuse out. The release rate can be modulated by the degree of cross-linking in the polymer and the pH of the surrounding medium, especially for a pH-sensitive compound containing a sulfonic acid group. Erosion-controlled systems involve the gradual degradation of the matrix material, leading to the release of the encapsulated compound. This is a common mechanism for biodegradable polymer matrices.

Stimuli-responsive release mechanisms offer a more sophisticated level of control. For an azo compound, light can be a trigger for release. The photoisomerization of the azo group from the more stable trans form to the cis form can induce conformational changes in the surrounding polymer matrix, altering its permeability and leading to the release of the encapsulated substance. polyu.edu.hknih.gov Similarly, changes in pH can affect the ionization state of the sulfonic acid group in dodecylbenzenesulfonic acid, which in turn can influence its interaction with the matrix and its release profile.

The following table presents hypothetical release data for this compound from different immobilized systems, based on typical release profiles observed for similar compounds.

| Immobilization Matrix | Release Trigger | Half-life of Release (t1/2) | Release Mechanism |

| Poly(N-isopropylacrylamide) (PNIPAM) Hydrogel | Temperature change (from 25°C to 40°C) | 2 hours | Swelling-controlled |

| Chitosan Film | pH change (from 7.4 to 5.0) | 8 hours | Diffusion-controlled with electrostatic interaction modulation |

| UV-responsive polymer with azobenzene (B91143) moieties | UV irradiation (365 nm) | 30 minutes | Photo-induced conformational change |

Mechanistic Insights into Functional Properties of C.i. Basic Orange 59

Elucidation of Amphiphilic Behavior and Self-Assembly Phenomena

The amphiphilic nature of C.I. Basic Orange 59 is a direct consequence of its composition. The dodecylbenzenesulphonic acid component possesses a long hydrophobic alkyl chain (dodecyl) and a hydrophilic sulfonate headgroup. This structure is characteristic of anionic surfactants, which are known to exhibit surface-active properties and form aggregates in solution.

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant molecules self-assemble into micelles. colorbloomdyes.comresearchgate.net Below the CMC, the surfactant molecules exist predominantly as monomers in the solution. As the concentration approaches the CMC, there is a significant change in the physicochemical properties of the solution, such as surface tension, conductivity, and solubilization capacity. colorbloomdyes.com

Table 1: Theoretical Investigation of Critical Micelle Concentration (CMC)

| Parameter | Description | Expected Behavior for C.I. Basic Orange 59 |

| Driving Force | The hydrophobic effect, which encourages the aggregation of the hydrophobic dodecyl chains to minimize contact with water. | The dodecylbenzene (B1670861) portion of the molecule will drive the formation of micelles. |

| Micellar Structure | Aggregates of molecules with hydrophobic cores and hydrophilic coronas. | The core would consist of the dodecylbenzene chains, with the sulfonate groups and the associated dye cations at the micelle-water interface. |

| Influencing Factors | Temperature, pH, ionic strength, and the presence of organic additives can alter the CMC. | The ionic nature of the compound suggests a significant dependence of its CMC on the ionic strength of the solution. |

Amphiphilic compounds like C.I. Basic Orange 59 are known to adsorb at interfaces, such as the air-water or oil-water interface, thereby reducing the interfacial tension. unige.ch This property is crucial for processes like wetting, emulsification, and dispersion. The dodecylbenzenesulphonate part of the molecule is surface-active and would be responsible for lowering the surface tension of water.

The wetting properties of a solid surface by an aqueous solution of C.I. Basic Orange 59 would be enhanced due to the reduction in the contact angle between the liquid and the solid. This is a direct result of the lowering of the liquid's surface tension. The efficiency of wetting would depend on the concentration of the compound, with significant improvements expected at and above its CMC.

Dyeing and Pigmentation Mechanisms on Polymeric and Natural Substrates

C.I. Basic Orange 59 is classified as a basic dye, which are cationic colorants. canada.ca These dyes are particularly effective for dyeing materials with anionic sites, such as polyacrylonitrile (B21495) (acrylic) fibers, wool, and silk. canada.caiarc.fr The dyeing process involves the interaction of the positively charged dye cation with the negatively charged groups on the fiber.

The chromophore of C.I. Basic Orange 59 is the 4-(phenylazo)benzene-1,3-diamine cation. The color of this azo dye arises from the conjugated system of double bonds in the aromatic rings and the azo group (-N=N-). jchemrev.comwikipedia.org This system absorbs light in the visible region of the electromagnetic spectrum, resulting in the observed orange color. jchemrev.com

The interaction between the dye and the substrate is primarily ionic. Polyacrylonitrile fibers, for instance, often contain anionic sulfonate or carboxylate groups introduced during the polymerization process. These negatively charged groups serve as binding sites for the cationic dye molecules. canada.ca This electrostatic attraction leads to a strong and relatively stable dyeing.

Color fastness refers to the resistance of the dyed material to various agents such as washing, light, and perspiration. The fastness properties of C.I. Basic Orange 59 on a substrate are influenced by several factors:

Strength of the Dye-Fiber Bond: The strong ionic bonds contribute to good wash fastness.

Molecular Size of the Dye: Larger dye molecules may be more physically entrapped within the fiber matrix, enhancing fastness.

Photostability of the Chromophore: Azo dyes can be susceptible to fading upon exposure to UV light, which can break the azo linkage. mst.dk The specific substituents on the aromatic rings can influence the light fastness.

Table 2: Principles of Chromophore-Substrate Interaction and Color Fastness

| Property | Mechanism | Relevance to C.I. Basic Orange 59 |

| Dyeing Mechanism | Ionic bonding between the cationic dye and anionic sites on the substrate. canada.caiarc.fr | The positively charged 4-(phenylazo)benzene-1,3-diamine cation binds to negative groups in fibers like acrylics. |

| Wash Fastness | Strength of the dye-fiber interaction. | Strong ionic bonds generally result in good wash fastness. |

| Light Fastness | Resistance of the chromophore to photochemical degradation. mst.dk | The stability of the azo bond in the chromophore determines its resistance to fading. |

The color of azo dyes is highly dependent on their molecular structure. jchemrev.comnih.gov The specific shade and intensity of C.I. Basic Orange 59 are determined by the electronic properties of the entire chromophoric system.

Key structural features influencing the color include:

The Azo Group (-N=N-): This is the primary chromophore. mst.dk

Aromatic Rings: The benzene (B151609) and phenylenediamine rings provide an extended conjugated system.

Auxochromes: The amino groups (-NH2) on the phenylenediamine ring are auxochromes, which are color-enhancing groups. iraj.in They are electron-donating groups that can intensify and deepen the color by modifying the energy of the electronic transitions.

Substituents on the aromatic rings can cause a shift in the absorption maximum, leading to a change in color. Electron-donating groups generally lead to a bathochromic shift (a shift to longer wavelengths, i.e., deeper color), while electron-withdrawing groups can cause a hypsochromic shift (a shift to shorter wavelengths, i.e., lighter color). acs.org

Fundamental Chemical Interactions in Drug Delivery System Analogues (e.g., complexation chemistry with biomimetic systems)

The unique structure of C.I. Basic Orange 59, combining a dye and a surfactant, makes it an interesting model for studying interactions in systems analogous to drug delivery vehicles. The principles of encapsulation and complexation are central to the development of advanced drug delivery systems.

The formation of micelles by C.I. Basic Orange 59 can be seen as a simple analogue for the encapsulation of hydrophobic guest molecules. In a hypothetical scenario, the hydrophobic core of the micelles could solubilize a non-polar "drug" molecule, increasing its apparent solubility in an aqueous medium.

Furthermore, the azo dye component can participate in host-guest chemistry with macrocyclic molecules like cyclodextrins. researchgate.netnih.gov Cyclodextrins are toroidal-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov They are known to form inclusion complexes with a variety of guest molecules, including azo dyes, by encapsulating the hydrophobic part of the guest within their cavity. researchgate.netnih.gov This complexation can alter the physicochemical properties of the guest molecule, such as its solubility and stability. The interaction between the 4-(phenylazo)benzene-1,3-diamine cation and a cyclodextrin (B1172386) would likely involve the insertion of the phenylazo moiety into the cyclodextrin cavity. Such interactions are of great interest in the pharmaceutical field for formulating poorly soluble drugs. mdpi.com

The interactions of C.I. Basic Orange 59 with biomimetic systems, such as lipid bilayers, can also provide insights into drug-membrane interactions. The cationic and amphiphilic nature of the compound suggests that it could interact with the charged surfaces and hydrophobic core of lipid membranes, a process that is fundamental to the action of many drugs and the design of liposomal drug carriers. unige.ch

Emerging Research Directions and Future Perspectives in Azo Compound Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The traditional synthesis of aromatic azo compounds, primarily through the diazotization of primary aromatic amines followed by coupling with electron-rich nucleophiles, is being reimagined to enhance efficiency, safety, and substrate scope. researchgate.nettandfonline.com Researchers are moving beyond conventional methods that often require harsh conditions and generate significant waste. optica.orgmdpi.com

Emerging synthetic strategies focus on direct, cleaner pathways. One promising approach is the direct oxidation of aromatic amines. researchgate.net This method is considered green and atom-economical as it utilizes readily available starting materials. researchgate.net Another innovative technique involves the reductive coupling of aromatic nitro compounds. For instance, worm-like Palladium (Pd) nanomaterials have been shown to catalyze the reduction of nitrobenzene (B124822) to form azobenzene (B91143) with high yields, particularly for electron-rich nitroaromatics. researchgate.net

Recent advancements also include the development of novel catalysts and reaction conditions. For example, the use of nano silica-supported boron trifluoride (nano BF₃·SiO₂) enables the efficient synthesis of azo dyes under solvent-free conditions at room temperature. mdpi.comoptica.org This method is not only environmentally benign but also produces stable aryl diazonium salts that can be stored for months. mdpi.comoptica.org Similarly, sulfonic acid-functionalized magnetic Fe₃O₄ nanoparticles have been employed as a recyclable catalyst for azo dye synthesis via a grinding method, avoiding the use of toxic solvents and acids. rsc.orgtandfonline.com

Photocatalytic and electrochemical methods are also gaining traction as green alternatives. researchgate.net These techniques offer mild reaction conditions and precise control over the synthesis process. The continuous effort to discover new catalysts and reaction pathways underscores the drive towards more sustainable and efficient production of azo compounds. longdom.orgrsc.orgindustrialchemicals.gov.au

Table 1: Comparison of Traditional and Novel Synthetic Methodologies for Aromatic Azo Compounds

| Methodology | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Diazotization/Coupling | Reaction of a primary aromatic amine with a diazotizing agent (e.g., NaNO₂/HCl) followed by coupling with a nucleophile. tandfonline.com | High yield, fast reaction rate. researchgate.net | Narrow substrate scope, low safety factor, use of hazardous acids. researchgate.netoptica.org |

| Direct Oxidation of Aromatic Amines | Oxidation of aromatic amines using an oxidant like O₂ or m-CPBA. researchgate.net | Green and promising, wide availability of raw materials. researchgate.net | Yields can be sensitive to substituents on the amine. researchgate.net |

| Reductive Coupling of Nitro Compounds | Reduction of aromatic nitro compounds, often using a catalyst like Pd nanomaterials. researchgate.net | Can produce asymmetric azo compounds with good yields. researchgate.net | Catalyst synthesis and separation can be complex. |

| Solvent-Free Grinding Methods | Use of solid acids (e.g., nano BF₃·SiO₂, magnetic nanoparticles) under solvent-free conditions. mdpi.comoptica.orgrsc.org | Environmentally benign, rapid, high conversion, stable intermediates. mdpi.comoptica.orgrsc.org | Primarily demonstrated for specific types of azo dyes. |

| Photocatalytic/Electrochemical Methods | Synthesis using light or electricity to drive the reaction. researchgate.net | Green, mild conditions, high degree of control. researchgate.net | May require specialized equipment and optimization. |

Exploration of Benzenesulfonic acid, dodecyl-, compound with 4-(phenylazo)-1,3-benzenediamine (1:1) in Advanced Functional Materials

While Benzenesulfonic acid, dodecyl-, compound with 4-(phenylazo)-1,3-benzenediamine (1:1), also known as a salt of Chrysoidine (B147795) and dodecylbenzenesulfonic acid, has established uses in inks and varnishes due to its solubility in glycols, its potential in advanced functional materials is an area of active exploration. noteboi.comgoogle.com The core azo chromophore, 4-(phenylazo)-1,3-benzenediamine, possesses properties that are highly sought after for modern applications.

Azo compounds are renowned for their photoresponsive behavior, specifically the reversible trans-cis photoisomerization upon light irradiation. rsc.orglongdom.org This molecular switching capability is the foundation for their use in a variety of advanced materials:

Photo-responsive Polymers and Actuators: Incorporating azo dyes like the chrysoidine moiety into polymer backbones can create materials that change shape or mechanical properties when exposed to light. mdpi.comlongdom.org This phenomenon, known as photomotion, is being investigated for applications in soft robotics, hydrogels for biomedical stimulation, and light-controllable actuators. mdpi.com

Optical Data Storage: The light-induced isomerization of azo dyes allows for the writing, erasing, and rewriting of information at the molecular level. tandfonline.comrsc.orgoptica.orgtandfonline.com When embedded in a polymer matrix, the orientation of azo chromophores can be controlled with polarized light, inducing birefringence that can be used to store digital data with high density. tandfonline.comacs.org

Nonlinear Optical (NLO) Materials: Azo dyes exhibit significant third-order (χ⁽³⁾) nonlinear optical properties, which are crucial for applications like optical limiting and all-optical switching. optica.orgtandfonline.comoptica.org The presence of the dodecylbenzenesulfonate counter-ion in Einecs 264-409-8 could influence the molecular packing and electronic properties, potentially enhancing these NLO effects. Research into azo-dye-doped nematic liquid crystals and polymeric waveguides shows promise for developing next-generation photonic devices. optica.orgspiedigitallibrary.org

Dye-Sensitized Solar Cells (DSSC): Azo dyes with push-pull electronic configurations are being explored as sensitizers in DSSCs. rsc.org The structure of 4-(phenylazo)-1,3-benzenediamine, with its amino donor groups, suggests it could be functionalized to act as an effective chromophore for converting light to electricity. rsc.org

The specific compound, this compound, combines the photoactive azo core with a long alkyl chain (dodecyl), which can be exploited to improve solubility in organic matrices and influence self-assembly properties, making it a candidate for creating structured functional materials.

Advanced Computational Modeling for Predictive Material Design

Computational chemistry has become an indispensable tool for accelerating the design and understanding of new azo materials. Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) allow researchers to predict and analyze the properties of azo dyes at the molecular level, saving significant time and resources compared to purely experimental approaches. noteboi.comrsc.orgoptica.org

Key areas where computational modeling is making an impact include:

Predicting Molecular Properties: DFT calculations can accurately predict geometric structures, thermodynamic properties (free energy, dipole moment), and electronic characteristics (HOMO-LUMO energy gaps). noteboi.comoptica.org This information is vital for understanding a dye's reactivity, stability, and potential performance in applications like DSSCs, where the energy levels must be precisely matched. rsc.orgrsc.org

Simulating Spectroscopic Data: Computational methods can simulate UV-Vis, NMR, and IR spectra, which aids in the characterization of newly synthesized compounds by comparing theoretical results with experimental data. noteboi.com

Elucidating Reaction Mechanisms: Modeling can provide insights into the complex dynamics of photoisomerization. rsc.org For example, TDDFT calculations have been used to map the potential energy surfaces of azo dyes, revealing how protonation can "lock" the molecule in the trans configuration and shut down photoswitching. rsc.org

Understanding Structure-Property Relationships: By systematically modifying the structure of an azo dye in silico, researchers can establish clear relationships between chemical composition and functional properties. rsc.orgoptica.org This predictive capability is crucial for designing molecules with optimized nonlinear optical responses or specific absorption wavelengths.

For this compound, computational studies could elucidate how the dodecylbenzenesulfonate counter-ion interacts with the cationic chrysoidine dye and how this interaction affects its photophysical and electronic properties, guiding its application in advanced materials.

Table 2: Applications of Computational Modeling in Azo Dye Research

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation. noteboi.comoptica.org | Prediction of stable conformations, HOMO-LUMO gaps, dipole moments, reactivity descriptors. rsc.orgoptica.org |

| Time-Dependent DFT (TD-DFT) | Simulation of excited states and UV-Vis spectra. noteboi.comrsc.org | Understanding electronic transitions, predicting absorption wavelengths, elucidating photoisomerization pathways. rsc.org |

| Molecular Mechanics (MM) / Molecular Dynamics (MD) | Simulation of large systems, conformational analysis. optica.org | Studying the interaction of dyes with polymer matrices or DNA, understanding aggregation behavior. optica.org |

| Gauge-Including Atomic Orbital (GIAO) | Simulation of NMR chemical shifts. noteboi.com | Aiding in the structural confirmation of synthesized dyes. noteboi.com |

Green Chemistry Approaches in Azo Dye Synthesis and Application

The principles of green chemistry are increasingly being integrated into the lifecycle of azo dyes to address environmental concerns associated with their synthesis and use. The focus is on reducing hazardous waste, eliminating toxic reagents, and using renewable resources and energy-efficient processes. optica.orgmdpi.com

Key green chemistry strategies being implemented include:

Use of Benign Solvents and Catalysts: A significant advancement is the replacement of volatile organic solvents and corrosive acids. optica.orgmdpi.com Water is an ideal green solvent, and methods are being developed to carry out diazotization and coupling in aqueous media. mdpi.com The use of biodegradable and non-toxic polysaccharides like alginic acid to replace mineral acids (HCl, H₂SO₄) in diazotization is a prime example of this approach. optica.org

Solvent-Free Reactions: Grinding technology, which involves carrying out reactions by mechanically mixing solid reactants, has emerged as a powerful solvent-free method. mdpi.comoptica.orgrsc.org Using solid acid catalysts like nano BF₃·SiO₂ or magnetic Fe₃O₄@SiO₂-SO₃H in a grinding process minimizes waste, simplifies product isolation, and often leads to shorter reaction times and higher yields. mdpi.comoptica.orgrsc.orgtandfonline.com

Energy Efficiency: Photocatalytic and microwave-assisted syntheses are being explored to reduce energy consumption compared to conventional heating methods. These techniques can accelerate reaction rates under mild conditions. researchgate.net

Renewable Feedstocks: While not yet mainstream for this class of compounds, research into deriving aromatic amines, the key precursors for azo dyes, from biomass sources represents a long-term goal for sustainability.

Catalyst Recyclability: A major advantage of using solid-supported catalysts, such as magnetic nanoparticles, is their ease of separation from the reaction mixture (e.g., using an external magnet) and their potential for being reused over multiple cycles without significant loss of activity. optica.orgrsc.org

These green approaches are not only environmentally beneficial but also often lead to more efficient, safer, and cost-effective manufacturing processes for azo compounds like this compound. mdpi.comrsc.org

Q & A

Q. How can researchers systematically identify and characterize Einecs 264-409-8 in experimental settings?

- Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, IR, mass spectrometry) for structural elucidation. Validate purity using HPLC or GC-MS. Cross-reference spectral data with established databases (e.g., PubChem, Reaxys) to confirm identity. For novel derivatives, employ X-ray crystallography for unambiguous confirmation. Document all protocols in detail to ensure reproducibility .

Q. What frameworks guide the design of hypothesis-driven experiments for this compound?

- Methodological Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) to define variables. For example:

- Population: Target biological system (e.g., enzyme inhibition).

- Intervention: Concentration/dose of Einecs 264-409-7.

- Comparison: Control groups (e.g., untreated or solvent-only samples).

- Outcome: Measured parameters (e.g., IC₅₀, binding affinity).

Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental viability .

Q. How should researchers conduct a rigorous literature review to contextualize findings on this compound?

- Methodological Answer : Use Boolean operators (AND, OR, NOT) in databases like PubMed or SciFinder to refine searches. Prioritize peer-reviewed journals and avoid non-academic sources. Create a matrix to map contradictory findings (e.g., divergent IC₅₀ values) and identify gaps. Cite primary sources for synthesis .

Q. What ethical standards apply to data collection and storage for studies involving this compound?

- Methodological Answer : Ensure raw data (e.g., spectral files, chromatograms) are stored in secure, version-controlled repositories (e.g., Zenodo, institutional databases). Annotate metadata comprehensively (e.g., instrument settings, calibration dates). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and comply with institutional review boards for sensitive data .

Q. How can researchers optimize statistical analysis for dose-response studies involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves in GraphPad Prism). Validate assumptions of normality and homogeneity of variance. Report confidence intervals and effect sizes (e.g., Cohen’s d). For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) .

Advanced Research Questions

Q. How can conflicting data on this compound’s biological activity be resolved?

- Methodological Answer : Conduct a meta-analysis to quantify heterogeneity across studies. Use sensitivity analysis to identify confounding variables (e.g., solvent choice, assay temperature). Replicate key experiments under standardized conditions. Apply Bradford Hill criteria to assess causality in observed discrepancies .

Q. What advanced techniques validate the mechanistic interactions of this compound with cellular targets?

Q. How can machine learning enhance structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer : Train models on curated datasets (e.g., ChEMBL) using descriptors like molecular weight, logP, and topological polar surface area. Validate predictions with in vitro assays. Optimize hyperparameters to balance overfitting and generalizability. Use SHAP values to interpret feature importance .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Define critical quality attributes (CQAs: e.g., purity, yield).

- Identify critical process parameters (CPPs: e.g., reaction temperature, catalyst loading).

- Use design-of-experiments (DoE) to optimize robustness.

Document deviations in supplementary materials for peer review .

Q. How can interdisciplinary approaches (e.g., metabolomics, proteomics) elucidate off-target effects of this compound?

- Methodological Answer :

Integrate multi-omics data via pathway enrichment tools (e.g., MetaboAnalyst, STRING). Perform network pharmacology to map secondary targets. Validate using CRISPR-Cas9 knockouts or siRNA silencing. Publish raw omics datasets in public repositories (e.g., PRIDE, MetaboLights) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.